molecular formula C20H23N3O3 B2508222 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea CAS No. 894016-92-3

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea

Cat. No.: B2508222
CAS No.: 894016-92-3
M. Wt: 353.422
InChI Key: SFVLBDYJEWEODH-UHFFFAOYSA-N
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Description

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a pyrrolidinone ring, and a phenethylurea moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as neurodegenerative diseases and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. If it’s intended for use as a drug, it would need to undergo extensive toxicity testing .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve further testing of its efficacy and safety, as well as potential modifications to improve its properties .

Preparation Methods

The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This step often involves the cyclization of a suitable precursor, such as a γ-lactam, under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where a methoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the phenethylurea moiety: This step involves the reaction of a phenethylamine derivative with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium hydride and alkyl halides.

Major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted aromatic compounds.

Comparison with Similar Compounds

Similar compounds to 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea include:

    1-(3-Methoxyphenyl)pyrrolidine: Shares the methoxyphenyl and pyrrolidine moieties but lacks the urea linkage.

    3-Methoxyphenylurea: Contains the methoxyphenyl and urea groups but lacks the pyrrolidinone ring.

    Phenethylurea: Features the phenethyl and urea groups but lacks the methoxyphenyl and pyrrolidinone components.

The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-18-9-5-8-17(13-18)23-14-16(12-19(23)24)22-20(25)21-11-10-15-6-3-2-4-7-15/h2-9,13,16H,10-12,14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVLBDYJEWEODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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